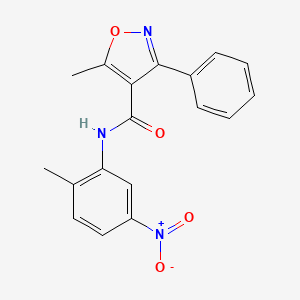
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide is a compound that belongs to the category of proline-derived tertiary amides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology.
作用機序
The mechanism of action of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide involves the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of dipeptidyl peptidase IV by binding to its active site. Additionally, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce blood glucose levels in animal models of type 2 diabetes. Additionally, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
The advantages of using (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide in lab experiments include its high potency and selectivity towards specific enzymes and proteins. Additionally, this compound is relatively easy to synthesize and purify. However, the limitations of using (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide. One potential direction is to investigate the potential applications of this compound in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further research is needed to understand the mechanism of action of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide and to identify potential targets for drug discovery. Finally, the development of novel synthetic methods for (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide could lead to the discovery of new compounds with improved potency and selectivity.
Conclusion
In conclusion, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and chemical biology. This compound has been shown to exhibit inhibitory activity against various enzymes and proteins and has potential applications in the treatment of diseases such as type 2 diabetes and cancer. Further research is needed to understand the mechanism of action of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide and to identify potential targets for drug discovery.
合成法
The synthesis of (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide involves the reaction of N,N-diethyl-L-proline with 2,5-dimethylbenzoyl chloride, followed by the addition of glycolic acid and subsequent coupling with N-hydroxysuccinimide. The final product is obtained after purification using column chromatography.
科学的研究の応用
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been extensively studied for its potential applications in drug discovery. This compound has been reported to exhibit inhibitory activity against various enzymes such as dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes. Additionally, (4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
(2S,4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-[(2-hydroxyacetyl)amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-5-22(6-2)20(27)17-10-15(21-18(25)12-24)11-23(17)19(26)16-9-13(3)7-8-14(16)4/h7-9,15,17,24H,5-6,10-12H2,1-4H3,(H,21,25)/t15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGFMBLMLYGKQV-RDJZCZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C(=O)C2=C(C=CC(=C2)C)C)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@@H](CN1C(=O)C2=C(C=CC(=C2)C)C)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-(2,5-dimethylbenzoyl)-N,N-diethyl-4-(glycoloylamino)-L-prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5676297.png)
![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)
![1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5676358.png)
![1,1',3',5'-tetramethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5676360.png)
![N-[3-(4-methoxyphenyl)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5676369.png)
